Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

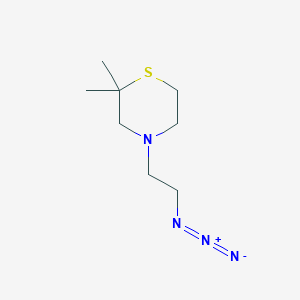

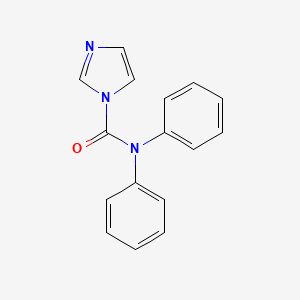

“Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate” is a chemical compound with the CAS Number: 1955514-46-1 . It has a molecular weight of 190.13 and its molecular formula is C8H11LiN2O3 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate ion in the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 190.13 and its molecular formula is C8H11LiN2O3 .Wissenschaftliche Forschungsanwendungen

Energy Storage Applications

Electrolytes for Lithium Batteries

Research has explored the use of mixed ionic liquids as electrolytes in lithium batteries, highlighting the potential for these compounds in energy storage applications. The study by Diaw et al. (2005) investigates the mixtures of ionic liquids with organic solvents, adding lithium salts for possible application in batteries or supercapacitors. This research emphasizes the stability and conductivity of these electrolytes, suggesting their suitability for high-performance energy storage systems (Diaw et al., 2005).

Extraction and Recovery of Lithium

Recovery from Salt Lake Brine

The recovery of lithium ions from salt lake brine using heteropolyacid ionic liquid has been demonstrated as an efficient method. The study by Wang et al. (2019) shows a high extraction efficiency of lithium ions, indicating the potential of ionic liquids in enhancing lithium recovery processes (Wang et al., 2019).

Material Science and Electrochemistry

Ionic Conductivity and Viscosity

The solubility, ionic conductivity, and viscosity of lithium salts in room temperature ionic liquids have been studied, as seen in the work by Rosol et al. (2009). This research provides insights into the properties of lithium salts in various ionic liquids, which is crucial for applications in electrochemical devices (Rosol et al., 2009).

Lithium Ion Solvation and Diffusion

The solvation structure and dynamics of lithium ions in room-temperature ionic liquids have been analyzed to understand their behavior in electrolytes. Studies like the one by Umebayashi et al. (2007) utilize Raman spectroscopy and DFT calculations to investigate lithium ion solvation, which is fundamental for the development of advanced lithium-ion batteries (Umebayashi et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

lithium;2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZLEIMGONNAQX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC1=NOC(=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)